2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
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Overview
Description
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound that features a fluorine atom, a pyrrole ring, and a propenoic acid moiety
Preparation Methods
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the protection of pyrrole with triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent and subsequent bromination and coupling reactions .
Chemical Reactions Analysis
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyrrole ring.
Scientific Research Applications
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid include:
2-Acetylpyrrole: Shares the pyrrole ring but lacks the fluorine atom and propenoic acid moiety.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a similar pyrrole ring but differs in the ester functional group.
The uniqueness of this compound lies in its combination of fluorine, pyrrole, and propenoic acid functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
1563933-16-3 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h2-5H,1H3,(H,11,12)/b7-5- |
InChI Key |
DOUHYPORWGAROY-ALCCZGGFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C(=O)O)\F |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)O)F |
Origin of Product |
United States |
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